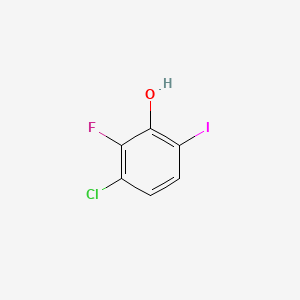
3-Chloro-2-fluoro-6-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-6-iodophenol is an organic compound with the molecular formula C6H3ClFIO It is a halogenated phenol, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-6-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoro-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or ethers.
Applications De Recherche Scientifique
3-Chloro-2-fluoro-6-iodophenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 3-Chloro-2-fluoro-6-iodophenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluorophenol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Fluoro-6-iodophenol:
3-Chloro-6-iodophenol: Lacks the fluorine atom, leading to variations in its reactivity and applications.
Uniqueness
3-Chloro-2-fluoro-6-iodophenol is unique due to the presence of all three halogen atoms (chlorine, fluorine, and iodine) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H3ClFIO |
|---|---|
Poids moléculaire |
272.44 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-6-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
Clé InChI |
IFHQJLWDIJNKFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)F)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


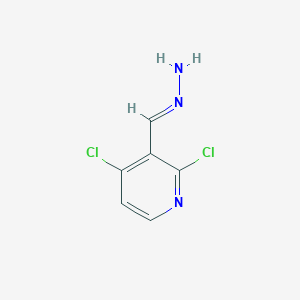
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)


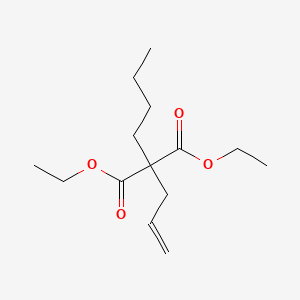
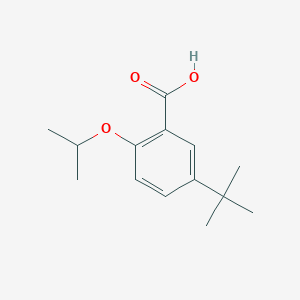

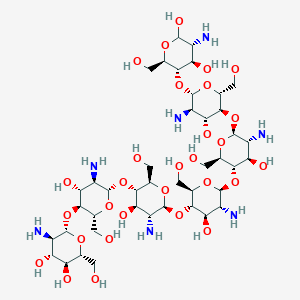
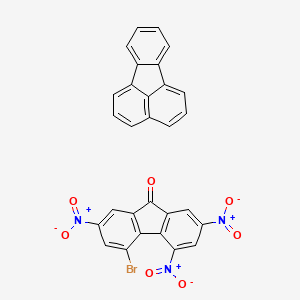
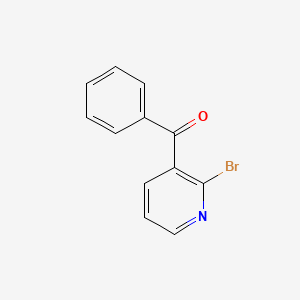
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)
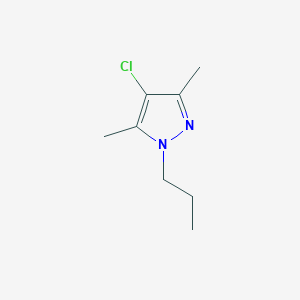

![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
